2-(Chloromethyl)aniline
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Overview
Description
2-(Chloromethyl)aniline, also known as benzenamine, 2-(chloromethyl)-, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline where a chloromethyl group is substituted at the ortho position relative to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)aniline can be synthesized through several methods. One common approach involves the chloromethylation of aniline. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures around 0-5°C .
Another method involves the reaction of 2-nitrobenzyl chloride with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, forming this compound .
Industrial Production Methods
Industrial production of this compound often employs the chloromethylation of aniline due to its efficiency and cost-effectiveness. The process involves the use of formaldehyde and hydrochloric acid with a catalyst like zinc chloride. The reaction is carried out in large reactors under controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)aniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 2-methylbenzenamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-methylbenzenamine.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-(Chloromethyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Industrial Chemistry: It is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)aniline largely depends on its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzenamine: Similar structure but lacks the chloromethyl group.
2-Nitrobenzenamine: Contains a nitro group instead of a chloromethyl group.
2-Chlorobenzenamine: Contains a chlorine atom directly attached to the benzene ring instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)aniline is unique due to the presence of both an amino group and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJQMUQRTCGSFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449180 |
Source
|
Record name | 2-chloromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114059-99-3 |
Source
|
Record name | 2-chloromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-(chloromethyl)aniline participate in the synthesis of complex heterocycles?
A: this compound serves as a precursor to reactive aza-o-quinone methides. These intermediates readily undergo [, ] cycloaddition reactions with various nucleophiles, such as indoles [] and benzofurans []. This reactivity enables the construction of diverse heterocyclic scaffolds, including tetrahydro-5H-indolo[2,3-b]quinolines [] and tetrahydrobenzofuro[3,2-b]quinolines [], through efficient copper-catalyzed cascade reactions.
Q2: What are the advantages of using this compound in these reactions compared to other synthetic approaches?
A2: Employing this compound offers several benefits:
- Broad Substrate Scope: The methodology tolerates a wide range of functional groups on both the this compound and the reacting partner (e.g., indoles, benzofurans), enabling the synthesis of diversely substituted heterocycles [, ].
Q3: What is the role of the copper catalyst in these reactions?
A: While the exact mechanism is still under investigation, evidence suggests that the copper catalyst facilitates the formation of a radical intermediate from this compound []. This radical then adds to the double bond of the reacting partner (e.g., indole, benzofuran), triggering a cyclization cascade that ultimately leads to the desired heterocyclic product.
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